molecular formula C9H5NO2 B6612805 5-Cyanoisophthalaldehyde CAS No. 1000342-20-0

5-Cyanoisophthalaldehyde

Cat. No.: B6612805
CAS No.: 1000342-20-0
M. Wt: 159.14 g/mol
InChI Key: ILAZMCGIHCEBEB-UHFFFAOYSA-N
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Description

5-Cyanoisophthalaldehyde is an organic compound with the molecular formula C9H5NO2 It is a derivative of isophthalaldehyde, where a cyano group (-CN) is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanoisophthalaldehyde typically involves the introduction of a cyano group to the isophthalaldehyde structure. One common method is the reaction of isophthalaldehyde with cyanide sources under controlled conditions. For example, the reaction can be carried out using sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of acyl chlorides and hydroxylamine to form intermediate compounds, which are then dehydrated to yield the desired product . This process ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Cyanoisophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 5-Cyanoisophthalic acid.

    Reduction: 5-Cyanoisophthalyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyanoisophthalaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyanoisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophiles, while the cyano group can participate in coordination chemistry. These interactions can lead to the formation of stable complexes and polymers, which are useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Isophthalaldehyde: Lacks the cyano group, making it less reactive in certain substitution reactions.

    Terephthalaldehyde: Another isomer of benzene dicarbaldehyde, but with different spatial arrangement of functional groups.

    Phthalaldehyde: Contains two formyl groups on adjacent carbon atoms, leading to different reactivity.

Uniqueness

5-Cyanoisophthalaldehyde is unique due to the presence of both aldehyde and cyano functional groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications .

Properties

IUPAC Name

3,5-diformylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAZMCGIHCEBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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